
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide is a chemical compound with a molecular formula of C10H13N2O4PS . This compound belongs to the class of oxazaphosphorines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as phosphorus trichloride, amines, and phenols. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methylphenoxy)-, 2-sulfide can be compared with other similar compounds in the oxazaphosphorine class. Some similar compounds include:
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-methyl-2-nitrophenoxy)-, 2-sulfide
- 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(4-chlorophenoxy)-, 2-sulfide These compounds share similar structural features but may differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
176102-11-7 |
|---|---|
Formule moléculaire |
C10H14NO2PS |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-2-sulfanylidene-1,3,2λ5-oxazaphosphinane |
InChI |
InChI=1S/C10H14NO2PS/c1-9-3-5-10(6-4-9)13-14(15)11-7-2-8-12-14/h3-6H,2,7-8H2,1H3,(H,11,15) |
Clé InChI |
YIMQGPHCPHHSCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP2(=S)NCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


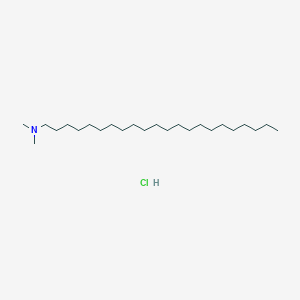

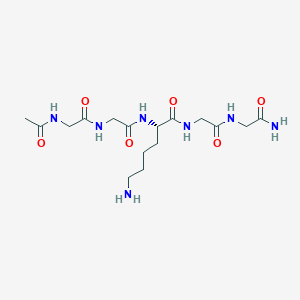



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)

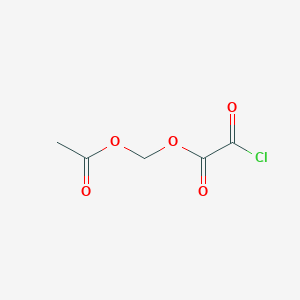
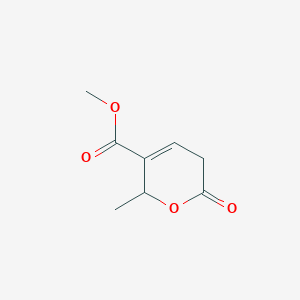

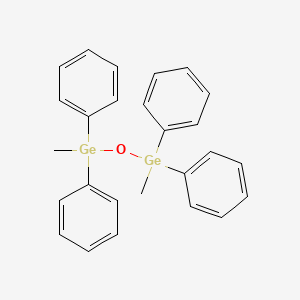
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
